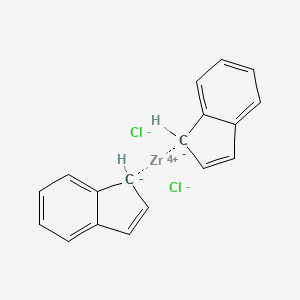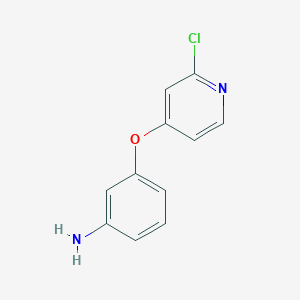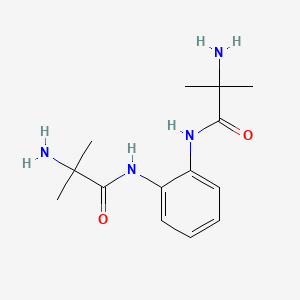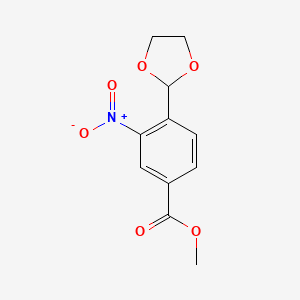
1H-inden-1-ide;zirconium(4+);dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the chemical formula 1H-inden-1-ide;zirconium(4+);dichloride Dichlorobis(indenyl)zirconium(IV) . This yellow crystalline solid is characterized by its two indenyl ligands and two chloride ligands coordinated to a central zirconium atom . It is widely used in organometallic chemistry due to its unique properties and reactivity.
Vorbereitungsmethoden
Dichlorobis(indenyl)zirconium(IV): can be synthesized through various methods. One common synthetic route involves the reaction of zirconium tetrachloride with indene in the presence of a base. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Dichlorobis(indenyl)zirconium(IV): undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the zirconium center.
Coordination Reactions: The indenyl ligands can coordinate with other metal centers or ligands, forming complex structures.
Common reagents used in these reactions include alkyl halides, aryl halides, and various oxidizing or reducing agents. The major products formed depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Dichlorobis(indenyl)zirconium(IV): has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism by which Dichlorobis(indenyl)zirconium(IV) exerts its effects involves the coordination of its ligands to various molecular targets. The indenyl ligands can interact with metal centers, facilitating catalytic reactions. The chloride ligands can be substituted, allowing the compound to participate in a wide range of chemical transformations. The specific pathways involved depend on the reaction conditions and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Dichlorobis(indenyl)zirconium(IV): can be compared with other similar compounds such as:
- Bis(cyclopentadienyl)zirconium dichloride
- Bis(pentamethylcyclopentadienyl)zirconium dichloride
- Zirconium bis(hexamethyldisilazide) dichloride
These compounds share similar structures and reactivity but differ in their ligand composition and specific applicationsDichlorobis(indenyl)zirconium(IV) is unique due to its indenyl ligands, which provide distinct reactivity and coordination properties .
Eigenschaften
Molekularformel |
C18H14Cl2Zr |
|---|---|
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
1H-inden-1-ide;zirconium(4+);dichloride |
InChI |
InChI=1S/2C9H7.2ClH.Zr/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H;/q2*-1;;;+4/p-2 |
InChI-Schlüssel |
OLWNTZDHHWRPPI-UHFFFAOYSA-L |
Kanonische SMILES |
[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.[Cl-].[Cl-].[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;3-[3-tert-butylsulfanyl-1-[[4-(6-methoxypyridin-3-yl)phenyl]methyl]-5-(pyridin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate](/img/structure/B8567433.png)


![Acetyl chloride, 2,2'-[1,2-phenylenebis(oxy)]bis-](/img/structure/B8567462.png)
![N-methyl(4-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B8567465.png)
![Spiro[4.5]decan-8-one, 7,9-dimethyl-2-(1-methylethylidene)-](/img/structure/B8567477.png)


![8-Pyrrolidin-1-yl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8567493.png)

![3-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)propanoic acid](/img/structure/B8567498.png)


